Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl substituent.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-11-15(18(25)27-8)16(23-19(26)22-11)12-9-13(20(2,3)4)17(24)14(10-12)21(5,6)7/h9-10,16,24H,1-8H3,(H2,22,23,26) |
InChI Key |
HMXPCWMYCMTPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted phenols .
Scientific Research Applications
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer processing to enhance the stability and durability of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved include the inhibition of lipid peroxidation and stabilization of free radicals .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in aryl substituents, oxidation state (oxo vs. thioxo), and ester groups (methyl vs. ethyl). Below is a comparative analysis:
Table 1: Structural and Physical Property Comparison
Crystallographic and Conformational Differences
- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-...: Crystal data (monoclinic P21/c, Z = 4, V = 1684.23 ų) reveal a planar tetrahydropyrimidine ring with intramolecular hydrogen bonding (N–H···O), stabilizing the structure .
- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-...: Exists as a monohydrate, where water molecules mediate intermolecular O–H···O interactions, enhancing lattice stability .
Biological Activity
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a dihydropyrimidone derivative) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its role as a thymidine phosphorylase inhibitor and its implications in cancer treatment.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with multiple substituents that enhance its biological activity. The presence of the bulky di-tert-butyl and hydroxyphenyl groups is notable for their role in modulating the compound's interactions with biological targets.
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in the salvage pathway of nucleotide metabolism and is implicated in tumor growth and metastasis. The overexpression of TP can lead to increased angiogenesis, making it a target for cancer therapy.
Key Findings:
- Inhibition Potency: Studies have demonstrated that several dihydropyrimidone derivatives exhibit significant inhibitory activity against TP. For instance, compound 12 showed an IC50 value of 303.5 ± 0.40 µM , indicating effective inhibition compared to standard inhibitors like 7-deazaxanthine (IC50 = 41.0 ± 1.63 µM ) .
- Mechanism of Action: Molecular docking studies suggest that these compounds act as non-competitive inhibitors of TP, binding to sites distinct from the substrate-binding site .
Cytotoxicity Studies
Cytotoxicity assessments against mouse fibroblast (3T3) cells revealed that these compounds are generally non-toxic at the concentrations tested, which is promising for their therapeutic application .
Study 1: Dihydropyrimidone Derivatives as Anti-Cancer Agents
A comprehensive study evaluated various dihydropyrimidone derivatives for their TP inhibitory activity. Among the tested compounds, several showed over 50% inhibition , with detailed kinetic studies confirming their non-competitive inhibition mode.
| Compound | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Compound 1 | 314.0 ± 0.90 | Non-competitive |
| Compound 12 | 303.5 ± 0.40 | Non-competitive |
| Compound 33 | 322.6 ± 1.60 | Non-competitive |
This study highlights the potential for these compounds to be optimized further for enhanced potency and selectivity against TP .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of these compounds indicated that modifications on the pyrimidine ring significantly impact their inhibitory activity. For example, substituents such as bromine or methoxy groups were found to enhance activity compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
